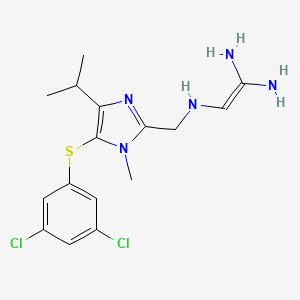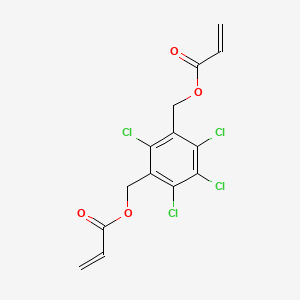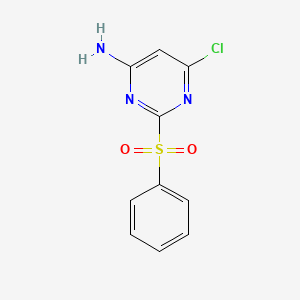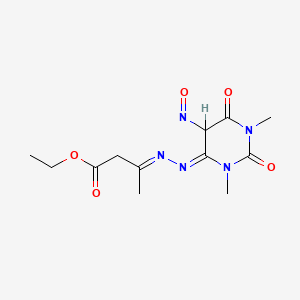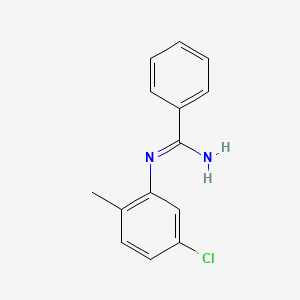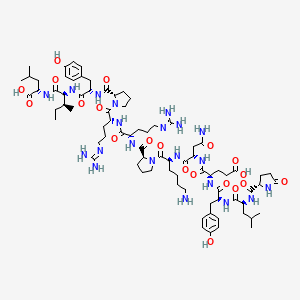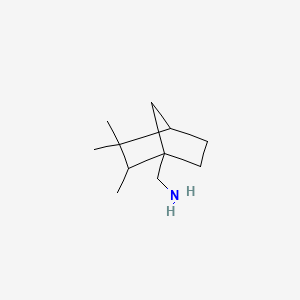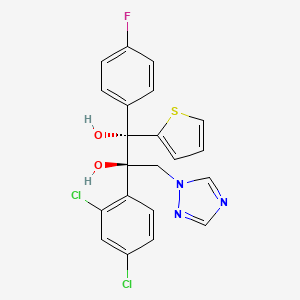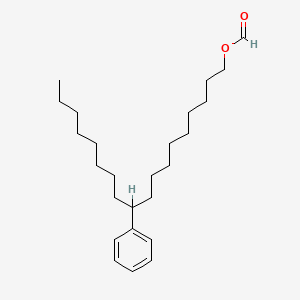
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes a thiadiazole ring substituted with a dodecyldithio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of dodecyl mercaptan with 2-amino-1,3,4-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The dodecyldithio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of lubricants and as an additive in materials to enhance their properties.
Mécanisme D'action
The mechanism of action of 5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, its sulfur-containing groups can interact with thiol groups in proteins, potentially affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dodecyldihydro)-2(3H)-furanone: Another sulfur-containing heterocycle with similar applications.
5-Hydroxy-2(5H)-furanone: Known for its reactivity and use in organic synthesis.
2(3H)-Furanone: A related compound with different functional groups but similar structural features.
Uniqueness
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione stands out due to its unique combination of a thiadiazole ring and a dodecyldithio group. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in fields requiring sulfur-containing compounds with specific reactivity and stability.
Propriétés
Numéro CAS |
50530-43-3 |
|---|---|
Formule moléculaire |
C14H26N2S4 |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
5-(dodecyldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H26N2S4/c1-2-3-4-5-6-7-8-9-10-11-12-18-20-14-16-15-13(17)19-14/h2-12H2,1H3,(H,15,17) |
Clé InChI |
JGKULQMKNNNNKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSSC1=NNC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




